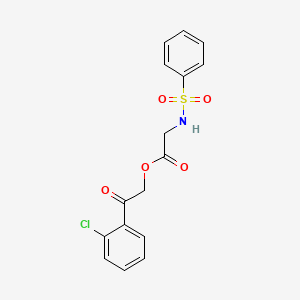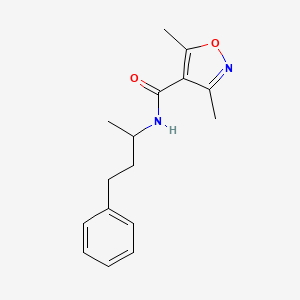![molecular formula C20H19N3O4 B4619196 3-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione](/img/structure/B4619196.png)
3-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione
Overview
Description
3-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as IQD or IQD-1. IQD-1 has been studied for its potential in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of IQD-1 is not fully understood. However, scientific research has shown that IQD-1 can inhibit the activity of certain enzymes, including phosphodiesterase and protein kinase C. Additionally, IQD-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, IQD-1 has been shown to modulate the activity of neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects:
IQD-1 has been shown to have various biochemical and physiological effects. Scientific research has shown that IQD-1 can inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, IQD-1 has been shown to modulate the activity of neurotransmitters in the brain, which can have an impact on mood and behavior. Furthermore, IQD-1 has been studied for its potential in treating neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
IQD-1 has several advantages and limitations for lab experiments. One advantage of IQD-1 is that it has been extensively studied for its potential therapeutic applications. Additionally, IQD-1 has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. However, one limitation of IQD-1 is that it is a complex chemical compound that requires expertise in organic chemistry to synthesize. Furthermore, the mechanism of action of IQD-1 is not fully understood, which can make it challenging to study.
Future Directions
There are several future directions for research on IQD-1. One future direction is to further investigate the mechanism of action of IQD-1. Additionally, research can be conducted to determine the potential of IQD-1 in treating other diseases, including diabetes and cardiovascular disease. Furthermore, research can be conducted to optimize the synthesis method of IQD-1 to make it more accessible for researchers. Finally, research can be conducted to determine the potential side effects of IQD-1 and to develop strategies to mitigate these side effects.
Conclusion:
In conclusion, IQD-1 is a complex chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IQD-1 has been studied for its potential in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. The synthesis of IQD-1 is a multi-step process that requires expertise in organic chemistry. Scientific research has shown that IQD-1 has anti-cancer properties, can reduce inflammation in the body, and can modulate the activity of neurotransmitters in the brain. However, the mechanism of action of IQD-1 is not fully understood, and research is needed to optimize the synthesis method and determine potential side effects.
Scientific Research Applications
IQD-1 has been studied extensively for its potential therapeutic applications. Scientific research has shown that IQD-1 has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, IQD-1 has been shown to have anti-inflammatory properties and can reduce inflammation in the body. Furthermore, IQD-1 has been studied for its potential in treating neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-17-9-14-16(10-18(17)27-2)22-20(25)23(19(14)24)8-7-12-11-21-15-6-4-3-5-13(12)15/h3-6,9-11,21H,7-8H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGVRQMXYOJKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCC3=CNC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4619122.png)

![methyl 3-(2-furylmethyl)-2-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4619149.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619167.png)
![ethyl 4-({3-[4-(dimethylamino)phenyl]acryloyl}amino)benzoate](/img/structure/B4619171.png)
![4-[2-(benzyloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4619176.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B4619184.png)
![N-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine](/img/structure/B4619188.png)
![2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4619203.png)
![methyl [8-(2,5-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B4619210.png)

![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B4619231.png)
![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(4-fluorophenyl)thiourea](/img/structure/B4619232.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619235.png)